4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 2,4-difluorobenzohydrazide can be reacted with acetic anhydride to form the oxadiazole ring.
Acetylation: The resulting oxadiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Coupling with Benzoyl Chloride: Finally, the acetylated oxadiazole is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or the acetyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole or acetyl derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, leading to its antimicrobial and anticancer effects.
Pathways Involved: It may inhibit key signaling pathways in cells, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-acetyl-N-(5-(2,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a different fluorine substitution pattern, which may affect its biological activity.
4-acetyl-N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with chlorine atoms instead of fluorine, which may result in different chemical reactivity and biological properties.
4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring, which may influence its stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of the oxadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-acetyl-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3/c1-9(23)10-2-4-11(5-3-10)15(24)20-17-22-21-16(25-17)13-7-6-12(18)8-14(13)19/h2-8H,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPWTFSCXVLVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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